

6-Methyl-6-hepten-2-one literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methyl-6-hepten-2-one

Cat. No.: B088235

[Get Quote](#)

An In-depth Technical Guide to **6-Methyl-6-hepten-2-one**

Introduction

6-Methyl-6-hepten-2-one is an organic compound classified as an unsaturated ketone. Its chemical formula is $C_8H_{14}O$. This molecule and its isomer, 6-methyl-5-hepten-2-one (commonly known as methylheptenone or sulcatone), are significant intermediates in the synthesis of various fine chemicals, including fragrances, vitamins, and pharmaceuticals. While 6-methyl-5-hepten-2-one is a naturally occurring compound found in essential oils and used as a flavoring agent and insect repellent, **6-methyl-6-hepten-2-one** is primarily encountered as a synthetic precursor. This guide provides a comprehensive review of the available literature on **6-methyl-6-hepten-2-one**, focusing on its chemical properties, synthesis, and its role as a chemical intermediate.

Chemical and Physical Properties

The fundamental chemical and physical properties of **6-methyl-6-hepten-2-one** are summarized below. These properties are essential for its handling, purification, and use in synthetic applications.

Property	Value	Source
Molecular Formula	C8H14O	
Molecular Weight	126.20 g/mol	
CAS Number	10408-15-8	
IUPAC Name	6-methylhept-6-en-2-one	
Density	0.826 g/cm ³	
Boiling Point	169.4 °C at 760 mmHg	
Flash Point	49.7 °C	
Vapor Pressure	1.55 mmHg at 25 °C	
LogP	2.32	
SMILES	CC(=C)CCCC(=O)C	

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **6-methyl-6-hepten-2-one**. The following data has been reported in various databases.

Spectroscopic Technique	Availability / Data	Source
¹³ C NMR	Spectrum available	
FTIR	Spectrum available	
Raman	Spectrum available	
Mass Spectrometry (GC-MS)	Spectra available	
Kovats Retention Index	Standard non-polar: 1013Semi-standard non-polar: 966Standard polar: 1300	

Synthesis of 6-Methyl-6-hepten-2-one

Several synthetic routes for **6-methyl-6-hepten-2-one** have been documented. A primary method involves the pyrolysis of 6-methyl-6-hydroxy-2-heptanone acetate. Other methods include palladium-catalyzed reactions.

Summary of Synthetic Routes

Precursor	Reagents / Catalyst	Conditions	Yield	Source
6-Methyl-6-hydroxy-2-heptanone acetate	Heat (Pyrolysis)	450 °C, Pyrex tube with crushed glass	Almost quantitative	
dimethyl-3,5-hexadien-1,5-ol-3	bis(benzonitrile)palladium(II) dichloride	Tetrahydrofuran, 3 hours, Ambient temp.	100%	
(1,3-Dimethyl-1-vinyl-but-3-enyloxy)-trimethyl-silane	dichlorobis(acetonitrile)palladium(II)	Acetonitrile, 20 °C	89%	

Experimental Protocols

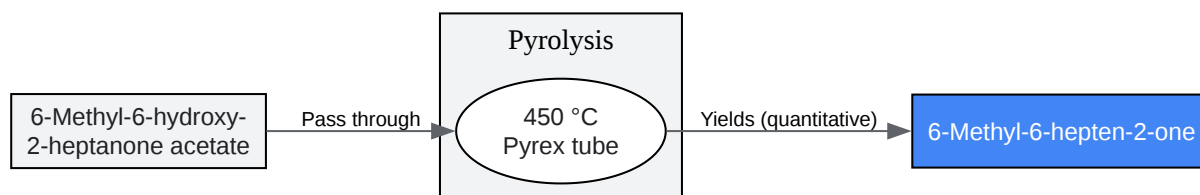
1. Pyrolysis of 6-Methyl-6-hydroxy-2-heptanone acetate

This protocol describes the synthesis of **6-methyl-6-hepten-2-one** via the pyrolysis of its corresponding acetate precursor.

- Apparatus: A Pyrex glass tube filled with crushed glass, heated by a furnace.
- Procedure:
 - 6-Methyl-6-hydroxy-2-heptanone acetate is passed through the Pyrex glass tube.
 - The tube is heated to a temperature of 450 °C.
 - The product, **6-methyl-6-hepten-2-one**, is collected as it elutes from the tube.

- Yield: The reaction is reported to proceed in almost quantitative yield.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Pyrolysis of an acetate precursor to yield **6-methyl-6-hepten-2-one**.

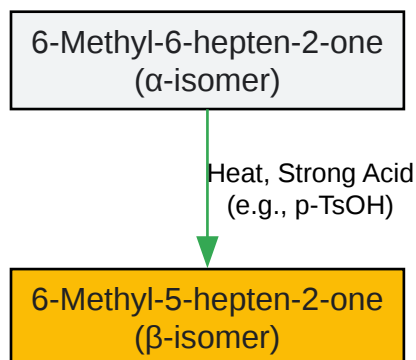
Chemical Reactions: Isomerization

A significant reaction of **6-methyl-6-hepten-2-one** is its isomerization to the more thermodynamically stable isomer, 6-methyl-5-hepten-2-one. This conversion is typically achieved by heating in the presence of an acid catalyst. This process is industrially important as 6-methyl-5-hepten-2-one is a valuable intermediate for producing odorants and carotenoid compounds.

Experimental Protocol: Acid-Catalyzed Isomerization

- Reactants: A mixture containing **6-methyl-6-hepten-2-one** and 0.001 to 0.5 weight percent of a strong acid (e.g., para-toluenesulfonic acid) or an ester of a strong acid.
- Procedure:
 - The reaction mixture is heated in a pressure vessel.
 - The temperature is maintained between 100 °C and 300 °C.
 - The pressure is kept at or above the vapor pressure of the reaction mixture to ensure it remains in the liquid phase.
- Product: The process yields 6-methyl-5-hepten-2-one.

Isomerization Relationship Diagram



[Click to download full resolution via product page](#)

Caption: Acid-catalyzed isomerization of **6-methyl-6-hepten-2-one**.

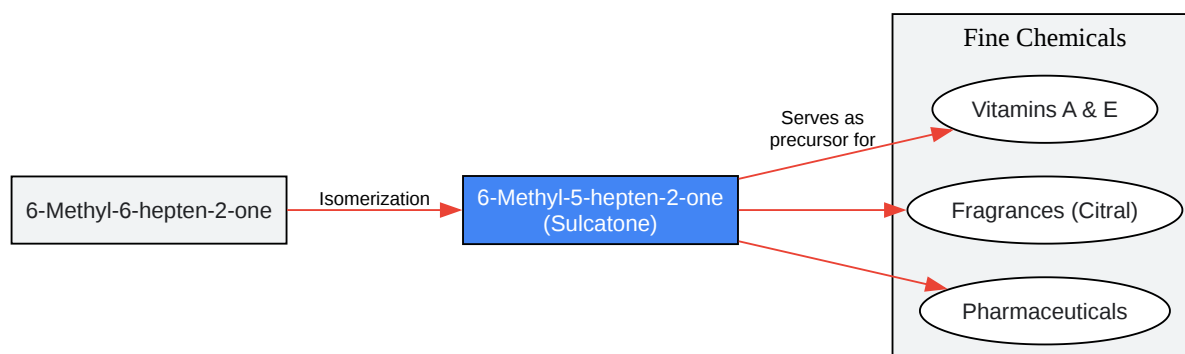
Biological Activities and Applications

The available literature primarily focuses on the biological activities of the isomer, 6-methyl-5-hepten-2-one (sulcatone), rather than **6-methyl-6-hepten-2-one** itself. The latter serves mainly as a synthetic intermediate.

Applications of 6-Methyl-5-hepten-2-one

- **Flavor and Fragrance:** It is a volatile component in essential oils like citronella and lemongrass and is used as a flavoring agent in food products.
- **Pheromone and Repellent:** It acts as an alarm pheromone and has been studied as a mosquito repellent. Research has shown it can attract certain insect larvae, such as the tobacco cutworm (*Spodoptera litura*).
- **Synthetic Intermediate:** It is a crucial building block for synthesizing other important chemicals, including vitamins A and E, citral, and various fragrances. 6-methyl-5-hepten-2-one is used to synthesize thirsiferyl 23-Acetate, which has shown potential as an anti-leukemic agent that induces apoptosis.

Logical Relationship in Synthesis



[Click to download full resolution via product page](#)

Caption: Role of **6-methyl-6-hepten-2-one** as an intermediate for fine chemicals.

Toxicology and Safety

Toxicological data is predominantly available for the isomer 6-methyl-5-hepten-2-one. This information provides a general reference for handling related compounds.

- **Acute Toxicity:** It is reported to have low acute toxicity via oral, dermal, and inhalation routes. The oral LD50 in rats is 3,570 mg/kg bw, and the dermal LD50 in rabbits exceeds 5,000 mg/kg bw.
- **Irritation:** The undiluted substance was found to be only slightly irritating to the skin and eyes of rabbits. At a concentration of 3% in petrolatum, it caused no irritation in human patch tests.
- **Sensitization:** Studies in guinea pigs and a human maximization test (at 3% concentration) showed no evidence of skin sensitization.
- **Mutagenicity:** It was found to be non-mutagenic in the Ames test with and without metabolic activation.

Conclusion

6-Methyl-6-hepten-2-one is a synthetically important unsaturated ketone. While it lacks the direct, widespread applications of its more stable isomer, 6-methyl-5-hepten-2-one, it serves as a key precursor. The literature highlights efficient synthetic routes to **6-methyl-6-hepten-2-one**, particularly through pyrolysis, and details its crucial role in the acid-catalyzed isomerization process to produce methylheptenone. This places **6-methyl-6-hepten-2-one** as a vital, albeit transient, component in the manufacturing pathways of numerous valuable fine chemicals used across the fragrance, flavor, and pharmaceutical industries. Further research could explore novel catalytic systems to enhance the efficiency of its synthesis and subsequent isomerization.

- To cite this document: BenchChem. [6-Methyl-6-hepten-2-one literature review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088235#6-methyl-6-hepten-2-one-literature-review\]](https://www.benchchem.com/product/b088235#6-methyl-6-hepten-2-one-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com